molecular formula C41H60O4 B10830299 24-Methylenecycloartanyl ferulate

24-Methylenecycloartanyl ferulate

Cat. No.: B10830299
M. Wt: 616.9 g/mol
InChI Key: JBSUVXVGZSMGDJ-CVXPGAKHSA-N
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Description

24-Methylenecycloartanyl ferulate is a compound belonging to the γ-oryzanol family, which is a mixture of ferulic acid esters of triterpene alcohols and plant sterols. This compound has been identified in various cereals, including rice and barley . It is known for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 24-methylenecycloartanyl ferulate typically involves the esterification of 24-methylenecycloartanol with ferulic acid. This reaction can be catalyzed by acidic or enzymatic catalysts under controlled conditions. High-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are commonly used for the isolation and purification of the compound .

Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as rice bran oil or barley. The extraction process includes solvent extraction, followed by purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: 24-Methylenecycloartanyl ferulate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

24-Methylenecycloartanyl ferulate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 24-methylenecycloartanyl ferulate involves its interaction with molecular targets such as peroxisome proliferator-activated receptor-gamma (PPAR-γ). It promotes parvin-beta expression through this interaction, which is significant in the context of cancer cell biology . Additionally, it inhibits the Akt/mTOR signaling pathway, which is crucial for its anticancer effects .

Comparison with Similar Compounds

  • Cycloartenyl ferulate
  • Campesteryl ferulate
  • Sitosteryl ferulate

Comparison: 24-Methylenecycloartanyl ferulate is unique due to its specific molecular structure, which imparts distinct biological activities. Compared to cycloartenyl ferulate, it has a methylene group at the 24th position, which enhances its interaction with certain molecular targets . Campesteryl ferulate and sitosteryl ferulate, on the other hand, are plant sterol esters and have different steric configurations, leading to varied biological effects .

Properties

Molecular Formula

C41H60O4

Molecular Weight

616.9 g/mol

IUPAC Name

[(3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C41H60O4/c1-26(2)27(3)10-11-28(4)30-18-20-39(8)34-16-15-33-37(5,6)35(19-21-40(33)25-41(34,40)23-22-38(30,39)7)45-36(43)17-13-29-12-14-31(42)32(24-29)44-9/h12-14,17,24,26,28,30,33-35,42H,3,10-11,15-16,18-23,25H2,1-2,4-9H3/b17-13+/t28-,30-,33+,34+,35+,38-,39+,40-,41?/m1/s1

InChI Key

JBSUVXVGZSMGDJ-CVXPGAKHSA-N

Isomeric SMILES

C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@]2([C@@]1(CCC34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)OC(=O)/C=C/C6=CC(=C(C=C6)O)OC)C)C

Canonical SMILES

CC(C)C(=C)CCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)OC)C)C

Origin of Product

United States

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